2-Chloro-6-methylbenzonitrile

Catalog No.
S1894064
CAS No.
6575-09-3
M.F
C8H6ClN
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-methylbenzonitrile

Researchers requiring selective 2,6-disubstituted benzonitrile intermediates often face supply gaps or isomer contamination. 2-Chloro-6-methylbenzonitrile (CAS 6575-09-3) solves this with reliable availability and controlled steric/electronic properties for agrochemical synthesis. • Critical precursor for SDHI fungicides and N-phenyl-tetrazolinone herbicides; off-target isomers risk lower yields. • Unique ortho-Cl and ortho-Me configuration ensures high regioselectivity in nucleophilic aromatic substitution and nitrile stability. • In stock, global shipping with consistent quality.

CAS Number

6575-09-3

Product Name

2-Chloro-6-methylbenzonitrile

IUPAC Name

2-chloro-6-methylbenzonitrile

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C8H6ClN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3

InChI Key

WQWQHJNUHQEGTN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)C#N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C#N

The exact mass of the compound 2-Chloro-6-methylbenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80657. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Chloro-6-methylbenzonitrile, 6-Chloro-o-tolunitrile, 2-Chloro-6-methylbenzenecarbonitrile, 6-Chloro-2-methylbenzonitrile

Purity

≥97%

Package Size

5 g, 25 g

2-Chloro-6-methylbenzonitrile is a disubstituted aromatic nitrile, a chemical class valued for its utility as a versatile intermediate in complex organic syntheses. The compound's primary procurement value lies in its specific substitution pattern, which dictates its reactivity and suitability as a precursor for high-value downstream products, particularly within the agrochemical and pharmaceutical sectors. Its defined steric and electronic properties make it a critical building block where precise molecular architecture is required for final product efficacy.

Procurement Fit

Ambient-temperature solid handling supports scale-up workflows
Regioselective nitration enables single-isomer derivative synthesis
Multi-grade purity (97–99%) supports tiered procurement and analytical method development

Substituting 2-Chloro-6-methylbenzonitrile with positional isomers (e.g., 2-chloro-4-methylbenzonitrile), the non-methylated analog (2-chlorobenzonitrile), or analogs with different halogens is often unviable in established manufacturing processes. The specific ortho-methyl and ortho-chloro arrangement creates a unique steric and electronic environment around the nitrile group. This configuration governs reactivity in critical transformations such as nucleophilic aromatic substitution and hydrolysis. [REFS-1, REFS-2] Using an incorrect isomer or analog can lead to significantly lower yields, altered reaction kinetics, formation of unwanted byproducts, or a complete loss of desired biological activity in the final product, rendering such substitutions economically and functionally impractical.

Substitution Risk

Ambient solid handling (m.p. in favorable range)
Low-melting analogs (e.g., 2-chlorobenzonitrile) may soften during transport, altering dispensing accuracy and caking behavior
Regioselective nitration to 5-position
2-Chlorobenzonitrile yields mixed regioisomers; 2,6-dichlorobenzonitrile nitrates at a different position, requiring additional separation
Fully assigned FT-IR, FT-Raman, and NIST MS reference data
Analogs lack comparable peer-reviewed spectroscopic assignments, increasing in-house identity verification effort

High-Yield Precursor for 2-Amino-6-methylbenzonitrile, a Key Agrochemical Intermediate

2-Chloro-6-methylbenzonitrile is a highly effective precursor for the synthesis of 2-amino-6-methylbenzonitrile, a critical intermediate for modern fungicides. In a documented industrial process, the amination of 2-chloro-6-methylbenzonitrile proceeded to give the target amine in 92% yield with a purity of 99.5%. [1] This contrasts with standard nucleophilic aromatic substitution reactions on less specifically substituted or unhindered aryl chlorides, which often require harsher conditions and typically result in lower to moderate yields.

Evidence DimensionReaction Yield & Purity
Target Compound Data92% yield, 99.5% purity for amination product
Comparator Or BaselineTypical yields for amination of unactivated/less-substituted aryl chlorides are often in the 60-85% range under comparable conditions.
Quantified DifferencePotentially 7-32% higher yield compared to less optimized or sterically different substrates.
ConditionsSynthesis of 2-amino-6-methylbenzonitrile via nucleophilic amination.

For large-scale agrochemical manufacturing, a higher yield directly translates to lower raw material costs, reduced waste, and improved process economics.

Melting Point
Reported
79–81 °C (ambient solid)
Supports ambient-temperature handling
vs. analogs 43–46 °C, 39–46 °C; cross-study data

Steric Hindrance Enables Selective Processing by Resisting Nitrile Hydrolysis

The ortho-methyl group in 2-chloro-6-methylbenzonitrile sterically hinders the nitrile group, significantly increasing its resistance to hydrolysis compared to the non-methylated analog, 2-chlorobenzonitrile. While 2-chlorobenzonitrile can be hydrolyzed under moderately strong acidic conditions, sterically hindered nitriles like the target compound require more forcing conditions (e.g., higher temperatures, stronger acids) to achieve the same transformation. [REFS-1, REFS-2] This differential reactivity is a key processability advantage, allowing chemists to perform reactions elsewhere on the molecule while the valuable nitrile functional group remains intact.

Evidence DimensionResistance to Hydrolysis
Target Compound DataRequires forcing conditions (e.g., strong acid, high heat) for hydrolysis.
Comparator Or Baseline2-Chlorobenzonitrile hydrolyzes under standard, less forcing acidic conditions.
Quantified DifferenceQualitatively higher stability, enabling a wider processing window for other functional group transformations.
ConditionsAcid-catalyzed hydrolysis.

This stability prevents unintended side reactions during multi-step synthesis, improving overall yield and purity of the final complex molecule and simplifying process control.

Spectroscopic Reference
Reported
FT-IR, FT-Raman, NIST MS
Supports identity verification
Peer-reviewed PED assignment; analogs lack comparable data

Essential Building Block for Herbicides with High Biological Activity

The specific 2-chloro-6-methyl substitution pattern is a required structural motif for a class of N-phenyl-tetrazolinone herbicides. Patent literature demonstrates the synthesis of these active ingredients from intermediates derived directly from 2-chloro-6-methylbenzonitrile. [1] Biological activity data within the patent shows that herbicidal efficacy is highly dependent on this exact substitution pattern; analogs prepared from isomeric starting materials would be expected to have significantly lower or no useful herbicidal activity. For example, a final compound derived from this precursor showed 90% weed control at 250 g/ha, establishing its value.

Evidence DimensionHerbicidal Activity (% Weed Control)
Target Compound DataFinal herbicide (derived from 2-chloro-6-methylaniline) shows 90% control of *Alopecurus myosuroides* at 250 g/ha.
Comparator Or BaselineAn analogous final compound lacking the 6-methyl group (derived from 2-chloroaniline) would exhibit substantially lower activity under the same conditions.
Quantified DifferenceThe presence of the 6-methyl group, originating from the procured nitrile, is critical for achieving high levels of biological activity.
ConditionsPre-emergence herbicidal testing on grass weeds.

Procuring this specific isomer is non-negotiable for synthesizing herbicides where the 2,6-disubstituted aniline core is essential for target enzyme binding and herbicidal effect.

Regioselective Nitration
Class-level
Single 5-nitro isomer, ~66% yield
May support synthetic route design
Patent exemplification; class-level regiochemical prediction
DIBAL Reduction
Reported
~92% crude mass recovery
Supports aldehyde synthetic entry
No direct analog comparison; purity-dependent
Purity Grade Availability
Reported
99% GC, Δmp 2 °C
Supports high-purity procurement
Narrower melting range than fluoro analog

Synthesis of SDHI and Other Modern Fungicides

This compound is the right choice as a starting material for producing 2-amino-6-methylbenzonitrile, a key building block for succinate dehydrogenase inhibitor (SDHI) fungicides and other agrochemical classes where the 2,6-disubstituted aniline moiety is crucial for high efficacy. [1] Its use in established, high-yield synthetic routes makes it a reliable choice for manufacturing.

Development of Novel Herbicides

As demonstrated in the synthesis of N-phenyl-tetrazolinone herbicides, 2-chloro-6-methylbenzonitrile is an essential precursor for active ingredients whose biological function is directly tied to this specific substitution pattern. [2] It should be prioritized in discovery and scale-up campaigns targeting weed control agents with this pharmacophore.

Multi-step Synthesis of Complex Pharmaceutical Intermediates

In synthetic routes requiring the preservation of a nitrile group while other transformations are carried out, this compound's sterically hindered nitrile offers a significant processability advantage. [3] It is the preferred choice over less-substituted analogs like 2-chlorobenzonitrile when selective reactivity and avoidance of hydrolysis are critical process parameters.

Application Fit Matrix

Application
Selection Property
Validation Focus
Ambient-temperature solid handling for scale-up
Thermal handling window
Melting point reproducibility; resistance to caking
5‑Substituted derivatives via selective nitration
Regioselectivity profile
Nitration regioisomer ratio; process yield
QC reference standard and method development
Spectroscopic and chromatographic traceability
Reference spectra availability; purity tier consistency
Aldehyde intermediate via DIBAL reduction
Reductive conversion efficiency
Crude yield consistency; moisture content

XLogP3

2.6

UNII

41M65JIW54

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (20%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (80%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

6575-09-3

Wikipedia

2-chloro-6-methylbenzonitrile

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